molecular formula C17H10ClFN4O B2639858 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-28-4

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2639858
CAS No.: 872623-28-4
M. Wt: 340.74
InChI Key: RRKGIYKSFXFXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H10ClFN4O and its molecular weight is 340.74. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

The structural analogs of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for herbicidal activity. A study involving 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated that compounds bearing both 3-chlorophenyl and 4-fluorophenyl groups exhibited significant inhibitory effects against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a concentration of 100 mg/L, indicating potential agricultural applications of this chemical framework (Luo, Zhao, Zheng, & Wang, 2017).

Adenosine Receptor Affinity

Another research direction involves the synthesis of pyrazolo[3,4-d]pyrimidine analogs for investigating their affinity towards adenosine receptors. These compounds, particularly those with modifications at the N1 and N5 positions, have shown varying degrees of activity against A1 adenosine receptors. This suggests a potential for developing novel therapeutic agents targeting adenosine receptors, which are implicated in numerous physiological processes (Harden, Quinn, & Scammells, 1991).

Antitumor Evaluation

Research into pyrazolo[3,4-d]pyrimidine derivatives for antitumor applications has identified compounds with potent activity against a variety of cancer cell lines. Specifically, one study highlighted the synthesis of new derivatives with significant inhibitory effects on 60 different cell lines, showcasing the potential of this chemical class in oncology (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial and Anticancer Agents

Further exploration into pyrazolo[3,4-d]pyrimidine derivatives has yielded compounds with promising antimicrobial and anticancer properties. Novel derivatives were synthesized and exhibited higher anticancer activity than the reference drug, doxorubicin, along with significant antimicrobial activity, marking these compounds as potential dual-purpose therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-3-1-5-13(7-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-2-4-12(19)8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGIYKSFXFXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.